3-((2-Chlorobenzyl)oxy)-4-methyl-6H-benzo(C)chromen-6-one
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Overview
Description
3-((2-Chlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one is a synthetic organic compound with the molecular formula C20H17ClO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-6H-benzo©chromen-6-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzochromenone derivatives.
Scientific Research Applications
3-((2-Chlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-((2-Chlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one
- 3-((2,6-Dichlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one
- 3-((4-Methoxybenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one
Uniqueness
3-((2-Chlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H15ClO3 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H15ClO3/c1-13-19(24-12-14-6-2-5-9-18(14)22)11-10-16-15-7-3-4-8-17(15)21(23)25-20(13)16/h2-11H,12H2,1H3 |
InChI Key |
REOAWORCJKNMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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